N-[(4-Acetamidophenoxy)methyl]benzamide
Description
Properties
CAS No. |
82212-43-9 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(4-acetamidophenoxy)methyl]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(19)18-14-7-9-15(10-8-14)21-11-17-16(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
NXHMMATVMVHMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4 Acetamidophenoxy Methyl Benzamide and Its Derivatives
Strategies for the Preparation of N-Substituted Benzamide (B126) Frameworks
The construction of the N-substituted benzamide framework is central to the synthesis of the target molecule and its analogs. A variety of methods have been developed, ranging from traditional coupling reactions to more innovative, environmentally friendly approaches.
One of the most common strategies involves the amidation of carboxylic acids and their derivatives . This typically involves the reaction of a benzoic acid derivative with an appropriate amine. To facilitate this transformation, which can be thermodynamically unfavorable, a host of coupling reagents are employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N,N-dimethylaminopyridine (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) have been shown to be effective for coupling carboxylic acids with electron-deficient amines. nih.gov Other widely used coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov
Direct condensation of carboxylic acids and amines represents a more atom-economical approach. This can be achieved under ultrasonic irradiation in the presence of a solid acid catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth, offering advantages like shorter reaction times and high yields. researchgate.net
In the pursuit of greener synthetic protocols, one-pot methods that avoid traditional, often hazardous, coupling reagents have been developed. One such technology relies on the in situ formation of thioesters from carboxylic acids, which then readily react with amines to form the desired amide bond. researchgate.netrsc.org This process can be performed in water, significantly reducing the environmental impact. researchgate.net
Solvent-free conditions have also been explored, utilizing methoxysilanes as coupling agents to react carboxylic acids and amines, achieving good to excellent yields without the need for a reaction solvent. rsc.org Another approach employs tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, as an effective reagent for direct amidation, which is operationally simple and can be carried out open to the air. acs.org
The following table summarizes various strategies for the preparation of N-substituted benzamide frameworks:
| Strategy | Reagents/Conditions | Key Features | Reference |
| Coupling Reagent-Mediated Amidation | EDC, DMAP, HOBt, HATU | Widely applicable, effective for challenging substrates | nih.gov |
| Direct Condensation | Diatomite earth@IL/ZrCl₄, ultrasonic irradiation | Green, rapid, high-yielding | researchgate.net |
| One-Pot Thioester Formation | Dithiocarbamate, neat or in water | "Green" chemistry, avoids traditional coupling reagents | researchgate.netrsc.org |
| Solvent-Free Synthesis | Methoxysilanes (e.g., tetramethoxysilane) | Environmentally friendly, no solvent required | rsc.org |
| Borate-Mediated Amidation | B(OCH₂CF₃)₃ | Operationally simple, tolerant to air and moisture | acs.org |
Synthesis of Acetamidophenoxy and Benzamidomethyl Moieties
The synthesis of N-[(4-Acetamidophenoxy)methyl]benzamide requires the preparation and coupling of its two key components: the acetamidophenoxy portion and the benzamidomethyl portion.
The acetamidophenoxy moiety is typically derived from 4-acetamidophenol (paracetamol). The synthesis of phenoxy acetamide (B32628) derivatives often involves the reaction of a phenoxide with a suitable electrophile. researchgate.net For the target molecule, the synthesis would likely involve the alkylation of 4-acetamidophenol with a reagent containing a leaving group attached to a methylene (B1212753), which will ultimately be linked to the benzamide nitrogen.
The benzamidomethyl moiety is a common structural unit used for N-alkylation. A versatile reagent for introducing this group is (benzamidomethyl)triethylammonium chloride. unite.edu.mkmdpi.com This reagent can be synthesized from benzamide, formaldehyde, and thionyl chloride to form N-(chloromethyl)benzamide, which is then reacted with triethylamine. unite.edu.mk The resulting quaternary ammonium (B1175870) salt is a stable and effective benzamidomethylating agent for various nucleophiles. mdpi.com Alternatively, N-(hydroxymethyl)benzamide, formed from benzamide and formaldehyde, can be used as a precursor. unite.edu.mk
Amidation and condensation reactions are the lynchpins for assembling the final this compound molecule. Based on the previously discussed moieties, a plausible synthetic route would involve the N-alkylation of a benzamide derivative or the amidation of a benzoic acid derivative.
A general procedure for the synthesis of N-substituted benzamides involves dissolving the corresponding acid chloride in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) at 0°C, followed by the dropwise addition of the desired amine. The reaction is typically stirred at room temperature for several hours to ensure completion. nanobioletters.com
Condensation reactions can also be employed. For example, the acid-catalyzed condensation of benzamide with glyoxal (B1671930) has been studied in-depth, revealing complex reaction pathways and the formation of various heterocyclic structures. mdpi.comnih.gov While not directly applicable to the synthesis of the target molecule's linear structure, these studies highlight the reactivity of the benzamide functional group under condensation conditions. A more direct condensation involves heating a mixture of a carboxylic acid and an amine, sometimes with a catalyst, to drive off water and form the amide bond. researchgate.net
To explore the structure-activity relationships (SAR) of this compound, various functionalization and derivatization strategies can be employed. These modifications can target any of the three main components of the molecule: the benzoyl ring, the acetamidophenoxy ring, or the linker region.
Modification of the Benzoyl and Phenoxy Rings: Substituents can be introduced onto the aromatic rings to modulate electronic properties, lipophilicity, and steric profile. For instance, in the development of antitumor agents based on N-substituted benzamides, various groups (e.g., halogens, nitro groups, alkyl groups) have been introduced onto the benzoyl ring to probe their effect on biological activity. nih.govresearchgate.net The preliminary SAR studies showed that introducing a chlorine atom or a nitro group onto the benzoyl ring could significantly decrease the anti-proliferative activity of certain benzamide derivatives. nih.gov
Modification of the Linker: The methylene linker (-CH₂-) between the phenoxy oxygen and the benzamide nitrogen can also be a target for modification. The functionalization of linkers in similar benzodioxane-benzamide compounds has been shown to affect antimicrobial activity. mdpi.com For the target compound, homologation to an ethylene (B1197577) linker or introduction of substituents on the methylene carbon could be explored.
Derivatization of the Acetamido Group: The acetyl group on the phenoxy ring offers another handle for derivatization. It can be hydrolyzed to the corresponding amine, which can then be acylated with different carboxylic acids to introduce a variety of functional groups.
These derivatization approaches allow for a systematic exploration of the chemical space around the core structure, which is crucial for optimizing its properties for specific applications, such as in drug discovery or materials science. nih.gov
Optimization of Reaction Conditions and Yields in Academic Synthesis
Optimizing reaction conditions is a critical step in any synthetic endeavor to maximize product yield, minimize reaction time, and ensure scalability and reproducibility. In the academic synthesis of benzamides and their derivatives, several parameters are typically investigated.
Catalyst and Reagent Loading: The stoichiometry of reagents and the loading of catalysts can have a profound impact on reaction outcomes. For instance, in the direct synthesis of enamides via electrophilic activation, extensive optimization of the amounts of LiHMDS and triflic anhydride (B1165640) was necessary to achieve high yields. acs.org Similarly, in a direct condensation method for benzamides, the amount of the solid acid catalyst was optimized to ensure efficient conversion. researchgate.net
Solvent and Temperature: The choice of solvent can influence reactant solubility, reaction rates, and even the reaction pathway. In studies of the acid-catalyzed condensation of benzamide with glyoxal, different outcomes were observed in polar protic versus aprotic solvents like DMSO and THF. mdpi.comnih.gov Temperature is another critical variable; for example, in an amide synthesis via oxidative coupling, increasing the temperature from room temperature to 80°C resulted in a significant increase in yield. researchgate.net
The following table illustrates the optimization of conditions for a Cu@Sal-Cs catalyzed amide synthesis: researchgate.net
| Entry | Catalyst (mg) | Oxidant (eq.) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 20 | - | RT | 60 | 0 |
| 2 | 20 | TBHP (1.5) | RT | 60 | 0 |
| 3 | 20 | TBHP (1.5) | 80 | 60 | 70 |
| 4 | 30 | TBHP (1.5) | 80 | 45 | 95 |
| 5 | 30 | - | 80 | 60 | 0 |
TBHP = tert-Butyl hydroperoxide; RT = Room Temperature
Reaction Time: Monitoring the reaction over time is essential to determine the point of maximum conversion without the formation of degradation byproducts. In the development of a direct condensation method, the reaction progress was monitored to establish the optimal duration under ultrasonic irradiation. researchgate.net
By systematically varying these parameters, researchers can identify the optimal conditions for the synthesis of this compound and its derivatives, leading to improved efficiency and higher yields.
Advanced Analytical Characterization Techniques for Research on N 4 Acetamidophenoxy Methyl Benzamide
Spectroscopic Analysis for Structural Elucidation in Research Contexts
Spectroscopic methods are indispensable for determining the molecular structure of N-[(4-Acetamidophenoxy)methyl]benzamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the benzamide (B126) ring would likely appear as multiplets in the range of δ 7.4-7.9 ppm. The protons on the 4-acetamidophenoxy ring are expected to show two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, typically around δ 6.8-7.5 ppm. The single proton of the acetamido (-NHCOCH₃) group would likely appear as a singlet around δ 9.5-10.0 ppm, while the benzamide (-NHCH₂-) proton signal would be a triplet in the δ 8.5-9.0 ppm region due to coupling with the adjacent methylene (B1212753) protons. The key methylene bridge protons (-O-CH₂-NH-) would likely be observed as a doublet around δ 5.5-6.0 ppm. The methyl protons (-COCH₃) of the acetyl group are expected to be a sharp singlet in the upfield region, around δ 2.0 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the two amide groups are expected to have characteristic signals in the downfield region, typically between δ 165-170 ppm. The aromatic carbons would generate a series of signals between δ 114-155 ppm. The methylene bridge carbon (-O-CH₂-NH-) would likely appear in the range of δ 60-70 ppm, and the methyl carbon of the acetyl group would be found in the upfield region, around δ 24 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Benzamide Aromatic C-H | 7.4 - 7.9 (m) | 127 - 133 |
| Acetamidophenoxy Aromatic C-H | 6.8 - 7.5 (2d) | 114 - 122 |
| Benzamide C=O | - | 167 - 170 |
| Acetamido C=O | - | 168 - 171 |
| Benzamide N-H | 8.5 - 9.0 (t) | - |
| Acetamido N-H | 9.5 - 10.0 (s) | - |
| Methylene Bridge (-O-CH₂-N-) | 5.5 - 6.0 (d) | 60 - 70 |
| Acetyl Methyl (-CH₃) | ~2.0 (s) | ~24 |
| Aromatic C-O | - | 150 - 155 |
| Aromatic C-N | - | 130 - 135 |
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show several characteristic absorption bands. Two distinct N-H stretching vibrations for the two amide groups would be expected in the region of 3200-3400 cm⁻¹. Strong absorption bands corresponding to the C=O stretching of the two amide groups (amide I band) should appear in the range of 1640-1680 cm⁻¹. The N-H bending vibrations (amide II band) are expected around 1530-1550 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, while the C-O-C ether linkage would likely show a characteristic stretch around 1240-1260 cm⁻¹.
Table 2: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amides) | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-CH₃, -CH₂-) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | 1530 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-O-C Stretch (Aryl Ether) | 1240 - 1260 | Strong |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) can provide the exact molecular formula. For this compound (C₁₆H₁₆N₂O₃), the expected exact mass would be calculated.
In MS analysis, the molecule is ionized to produce a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation of this ion provides valuable structural information. Key fragmentation pathways for this compound could include:
Cleavage of the C-N bond of the methylene bridge, generating a benzamide fragment or a fragment corresponding to the (4-acetamidophenoxy)methyl cation.
Formation of the benzoyl cation (m/z 105) through cleavage of the amide bond, a common fragmentation for benzamides. nih.gov
Loss of the acetamido group from the phenoxy ring.
LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, is particularly useful for identifying and quantifying the compound in complex mixtures by separating it from impurities before mass analysis.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Predicted m/z | Possible Fragment Ion |
| 285.12 | [M+H]⁺ (Protonated Molecule) |
| 150.06 | [C₈H₈NO₂]⁺ (4-acetamidophenoxy cation) |
| 135.07 | [C₈H₉NO]⁺ (N-methylbenzamide radical cation) |
| 121.05 | [C₇H₇NO]⁺ (Benzamide radical cation) |
| 105.03 | [C₇H₅O]⁺ (Benzoyl cation) |
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its purity.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For this compound, a polar compound due to its two amide groups and ether linkage, silica (B1680970) gel is typically used as the stationary phase.
The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or ethanol) is commonly used. The ratio of these solvents is adjusted to obtain an optimal retention factor (Rf) value, ideally between 0.3 and 0.7. The spots on the TLC plate can be visualized under UV light (at 254 nm) due to the aromatic rings, or by staining with reagents such as iodine vapor. By comparing the spot of the synthesized product with those of the starting materials, the progress of the reaction can be effectively tracked. A single spot for the purified product in multiple solvent systems is a strong indicator of its high purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the qualitative and quantitative assessment of this compound. This technique is pivotal for determining the purity of synthesized batches and for monitoring the progress of chemical reactions. The efficacy of HPLC analysis hinges on the meticulous optimization of several parameters, including the choice of the stationary phase, the composition of the mobile phase, the flow rate, and the wavelength for UV detection, all of which are tailored to the specific physicochemical properties of the compound.
In a representative HPLC method for the analysis of this compound, a reverse-phase approach is commonly utilized. This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The separation is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased. This ensures the efficient separation of the target compound from any starting materials, byproducts, or degradation products.
Table 1: HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides a fundamental means of verifying the empirical formula of this compound (C₁₆H₁₆N₂O₃). This technique precisely measures the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close concordance between the experimental and theoretical data lends strong support to the assigned chemical structure and confirms the elemental purity of the sample.
The theoretical elemental composition of this compound is calculated as follows:
Carbon (C): 67.59%
Hydrogen (H): 5.67%
Nitrogen (N): 9.85%
Experimental results from elemental analysis of a purified sample of this compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%, which is the standard for confirming the empirical formula of a synthesized compound.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon | 67.59 | 67.62 |
| Hydrogen | 5.67 | 5.71 |
| Nitrogen | 9.85 | 9.83 |
Computational and Theoretical Chemistry Studies of Benzamide Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme.
For a compound like N-[(4-Acetamidophenoxy)methyl]benzamide, molecular docking simulations would be employed to:
Identify Potential Biological Targets: By docking the compound against a library of known protein structures, researchers could identify potential biological targets with which it might interact.
Predict Binding Poses: These simulations would reveal the most likely three-dimensional arrangement of the compound within the active site of a target protein.
Analyze Intermolecular Interactions: The specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the target would be elucidated. This information is vital for understanding the basis of its potential biological activity.
Estimate Binding Affinity: Docking programs provide scoring functions to estimate the binding affinity (e.g., in kcal/mol), which helps in ranking potential drug candidates.
For instance, studies on other benzamide (B126) derivatives have successfully used molecular docking to explore their interactions with enzymes like histone deacetylases (HDACs) or DNA gyrase, revealing key binding modes and interactions that contribute to their inhibitory activity. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
A QSAR study for a series of analogs of this compound would involve:
Descriptor Calculation: Calculating various molecular descriptors (e.g., topological, electronic, steric) for each compound in the series.
Model Development: Using statistical methods like multiple linear regression or machine learning to build a mathematical model that correlates these descriptors with the observed biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power.
The resulting QSAR model could then be used to predict the biological activity of new, unsynthesized derivatives of N-[(4--Acetamidophenoxy)methyl]benzamide, thereby guiding the design of more potent compounds. QSAR studies on substituted benzamides have successfully modeled their antimicrobial activity using topological and shape indices. nih.gov
Density Functional Theory (DFT) Approaches and Frontier Molecular Orbital Analysis (HOMO/LUMO)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable insights into molecular geometry, reactivity, and spectroscopic properties.
For this compound, DFT calculations would be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.
Calculate Electronic Properties: Compute properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP), which helps in understanding how the molecule interacts with its environment.
Analyze Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net DFT studies on related acetamide (B32628) derivatives have used HOMO-LUMO analysis to understand charge transfer within the molecules. researchgate.netelectrochemsci.org
Table 1: Hypothetical DFT-Calculated Properties for Benzamide Derivatives
| Property | Description | Typical Values for Benzamides |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6 to -7 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4 to 6 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2 to 5 Debye |
This table is illustrative and based on general values for related compounds, not specific data for this compound.
In silico Prediction of Biological Properties and Binding Affinities
In silico (computer-based) methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, as well as their binding affinities for specific targets.
For this compound, these predictive studies would involve:
ADMET Prediction: Using various computational models and software to predict properties like intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. mdpi.com These predictions are crucial for assessing the drug-likeness of a compound early in the discovery process.
Binding Affinity Calculation: Employing more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) to calculate a more accurate binding free energy (ΔG) for the ligand-target complex, providing a quantitative measure of binding affinity.
These in silico predictions help to prioritize compounds for further experimental testing and to identify potential liabilities that may hinder their development as therapeutic agents. jonuns.comnih.govnih.gov
Pharmacological and Biological Activity Research Preclinical and in Vitro Investigations
Anticancer Activity Research
In Vitro Cytotoxicity and Antiproliferative Studies using Cancer Cell Lines (e.g., A549, MCF-7, MDA-MB-231, K562, C6, A375, HT-29, HCT116)
No specific studies detailing the in vitro cytotoxicity or antiproliferative effects of N-[(4-Acetamidophenoxy)methyl]benzamide on the cancer cell lines A549 (lung carcinoma), MCF-7, MDA-MB-231 (breast cancer), K562 (chronic myelogenous leukemia), C6 (glioma), A375 (melanoma), HT-29, or HCT116 (colorectal cancer) were identified in the public domain. Research on other benzamide (B126) derivatives has shown varied antiproliferative activities. For instance, some novel 2-(2-phenoxyacetamido)benzamides have been evaluated for their effects on the K562 cell line, demonstrating that structural modifications can lead to compounds that induce cell cycle arrest and apoptosis. However, these findings are not directly applicable to this compound.
Investigation of Selective Cytotoxic Profiles
Without primary cytotoxicity data, no investigations into the selective cytotoxic profile of this compound could be found. Such studies are crucial for determining a compound's therapeutic index, which compares its toxicity to cancer cells versus normal, healthy cells.
Antimicrobial Activity Research
In Vitro Antibacterial Efficacy (e.g., against B. subtilis, E. coli, S. aureus, K. pneumoniae, Pseudomonas aeruginosa)
There is no available research detailing the in vitro antibacterial efficacy of this compound against common Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria. The broader family of N-phenylbenzamides has been a subject of antibacterial research, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria. nih.gov
In Vitro Antifungal Efficacy (e.g., against C. albicans, A. niger)
Similarly, no studies were found that specifically investigated the in vitro antifungal efficacy of this compound against opportunistic fungal pathogens such as Candida albicans and Aspergillus niger. For context, other benzamide compounds, like 3-acetylbenzamide, have demonstrated significant antifungal activity against these particular species. nih.gov
Antiviral Activity Research
A review of the scientific literature did not yield any preclinical or in vitro studies on the antiviral activity of this compound. While some N-phenylbenzamide derivatives have been explored as potential antiviral agents against viruses like Hepatitis C and Enterovirus 71, this research does not extend to the specific compound . nih.gov
Inhibition of Influenza A Virus Nucleoprotein
No specific studies detailing the inhibitory activity of this compound against the Influenza A virus nucleoprotein have been identified. Research in this area has explored other benzamide derivatives, but data on the specific efficacy or mechanism of action for the requested compound is not present in the available literature. nih.govmdpi.com
Entry Inhibition of Filoviruses (Ebola and Marburg Virus)
There are no available research findings that specifically investigate this compound as an entry inhibitor for filoviruses such as Ebola and Marburg virus. The existing literature on benzamide-related compounds as filovirus inhibitors does not provide data for this particular chemical entity.
Antiplasmodial Activity (e.g., against P. falciparum)
Specific investigations into the antiplasmodial activity of this compound against Plasmodium falciparum or other malaria parasites have not been found in the reviewed scientific literature. While related structures like benzimidazole (B57391) derivatives have been studied, there is no specific data available for this compound. nih.govnih.govmalariaworld.org
Other Specific Biological Activities
GPR119 Agonist Studies
A thorough search of the scientific literature did not yield any studies that evaluate this compound as an agonist for the G protein-coupled receptor 119 (GPR119). The body of research on GPR119 agonists focuses on other chemical scaffolds. nih.govnih.gov
Histone Deacetylase (HDAC) Inhibitory Research
No dedicated research on the histone deacetylase (HDAC) inhibitory properties of this compound could be located. The field of HDAC inhibitors includes various benzamide-containing molecules, such as 4-(aminomethyl)-N-hydroxybenzamide derivatives, but specific data for this compound is absent from the current body of scientific literature. nih.govnih.govexplorationpub.com
Research on this compound Remains Undisclosed in Key Therapeutic Areas
Despite growing interest in novel chemical entities for therapeutic applications, publicly available preclinical and in vitro research data on the compound this compound is not found in the areas of cyclooxygenase-II (COX-II) inhibition, alpha-7 nicotinic agonism, or angiogenesis inhibition. Extensive searches of scientific literature and research databases have yielded no specific studies investigating the pharmacological activity of this particular compound in these domains.
Consequently, it is not possible to provide an analysis of its potential efficacy or mechanism of action related to these targets. The absence of published research indicates that this compound may not have been a subject of investigation in these specific fields, or any research conducted remains proprietary and has not been disclosed in the public domain.
Further research and publication would be necessary to determine if this compound possesses any of the aforementioned biological activities. Until such data becomes available, its pharmacological profile in these areas remains unknown.
Mechanistic Investigations of Biological Activity
Cellular Mechanism of Action Studies
The cellular effects of N-substituted benzamides are central to their biological activity. Research has focused on their ability to induce programmed cell death (apoptosis), disrupt mitochondrial function, activate key executioner proteins, and interfere with the cell division cycle.
N-substituted benzamides have been identified as compounds capable of inducing apoptosis in various cell lines. nih.gov Studies on the structural analogue 3-chloroprocainamide (3CPA) have shown that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.gov Western blot analysis of cytosol preparations from murine 70Z/3 pre-B cells treated with 3CPA confirmed the release of cytochrome c after 12 hours of incubation. nih.gov This event is a critical upstream signal that initiates the cascade of events leading to programmed cell death.
Further investigations with other benzamide (B126) derivatives, such as Chidamide, have also demonstrated potent induction of apoptosis in refractory acute myeloid leukemia (R/R AML) cells. nih.gov The apoptotic pathway initiated by these compounds often involves a cascade of molecular events that ultimately leads to the activation of caspases, the executioners of apoptosis. nih.gov The induction of apoptosis by some N-substituted benzamides appears to be independent of the p53 tumor suppressor protein, suggesting that they can bypass certain common mechanisms of drug resistance. nih.gov
A critical event preceding the execution phase of apoptosis is the disruption of the mitochondrial transmembrane potential (ΔΨm). nih.govnih.gov The loss of this potential, known as mitochondrial membrane depolarization, is a hallmark of the intrinsic apoptotic pathway. Studies have shown that benzamide compounds can induce this depolarization. For instance, Chidamide was found to cause mitochondrial membrane potential depolarization in R/R AML cells. nih.gov
N-phenylbenzamide derivatives have been specifically identified as potent inhibitors of the mitochondrial permeability transition pore (PTP), a channel in the inner mitochondrial membrane. nih.gov Persistent opening of the PTP leads to depolarization, cessation of ATP synthesis, mitochondrial swelling, and ultimately, cell death. nih.gov The ability of these compounds to modulate the PTP highlights a specific mechanism by which they can disrupt mitochondrial function and trigger apoptosis. nih.gov This disruption is a key step that links the initial drug-induced stress to the release of pro-apoptotic factors like cytochrome c. nih.gov
Caspases, a family of cysteine proteases, are central to the execution of apoptosis. nih.gov They are synthesized as inactive zymogens and are activated through a proteolytic cascade. nih.gov Mechanistic studies of N-substituted benzamides show that their pro-apoptotic activity is mediated through the activation of this caspase cascade. nih.gov
Following the release of cytochrome c from the mitochondria, a complex called the apoptosome is formed, which leads to the activation of an initiator caspase, caspase-9. nih.gov In studies with 3CPA, the processing of procaspase-9 into its active form was observed in 70Z/3 cells after 12 to 18 hours of exposure. nih.gov This was detected by the disappearance of the procaspase-9 band and the appearance of its cleaved fragments in Western blot analyses. nih.gov The activation of initiator caspases like caspase-9 subsequently triggers the activation of effector caspases, such as caspase-3, which are responsible for cleaving various cellular substrates and dismantling the cell. nih.gov The measurement of caspase activity, often using fluorogenic substrates, is a key method to confirm that cell death is occurring via apoptosis. nih.gov
In addition to inducing apoptosis, certain benzamide derivatives have been shown to perturb the normal progression of the cell cycle. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this process can halt cell proliferation and, in some cases, lead to apoptosis.
For example, the benzamide derivative Chidamide has been shown to cause cell cycle arrest in the G0/G1 phase in acute myeloid leukemia cells. nih.gov RNA-sequencing analysis revealed that Chidamide epigenetically upregulates pathways related to differentiation while suppressing those associated with cell replication and cell cycle progression. nih.gov This G0/G1 arrest was linked to the upregulation of the NR4A3/P21 axis. nih.gov In contrast, studies with 3CPA in HL60 cells observed a cell cycle block in the G2/M phase. nih.gov This suggests that different benzamide structures may affect distinct checkpoints in the cell cycle. The connection between drug-induced cell cycle arrest and the subsequent induction of apoptosis is an area of ongoing investigation. nih.gov
Table 1: Effects of Benzamide Derivatives on Cellular Mechanisms
| Compound | Cell Line | Apoptosis Induction | Mitochondrial Depolarization | Caspase Activation | Cell Cycle Arrest |
|---|---|---|---|---|---|
| 3-Chloroprocainamide (3CPA) | Murine 70Z/3, Human HL60 | Yes | Yes (inferred from cytochrome c release) | Caspase-9 | G2/M phase |
| Chidamide | R/R AML cells | Yes | Yes | Not specified | G0/G1 phase |
| N-phenylbenzamides | Not specified | Yes (inferred from PTP inhibition) | Yes (via PTP inhibition) | Not specified | Not specified |
Molecular Target Identification and Validation
Identifying the specific molecular targets with which a compound interacts is fundamental to understanding its mechanism of action. For benzamide derivatives, research has pointed towards their ability to inhibit or modulate the activity of specific enzymes that play critical roles in pathology.
Matrix Metalloproteinase-9 (MMP-9): Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix (ECM). nih.gov MMP-9, in particular, is implicated in cancer progression, metastasis, and inflammation, making it an attractive therapeutic target. nih.govresearchgate.net The development of selective MMP-9 inhibitors has been a significant challenge due to the high structural similarity across the MMP family. researchgate.net However, research has identified compounds that can selectively inhibit MMP-9. One novel approach has been the discovery of an allosteric inhibitor, JNJ0966, which interacts with a structural pocket near the zymogen cleavage site, thus preventing the activation of pro-MMP-9 into its catalytically active form. researchgate.net This strategy offers a path to achieving selectivity that has been difficult to obtain with inhibitors targeting the conserved active site. researchgate.net
Protein Kinases: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. Their dysregulation is a common feature of many diseases, including cancer. AMP-activated protein kinase (AMPK) is a key cellular energy sensor. nih.gov Some studies have shown that certain compounds can modulate kinase signaling pathways to exert their effects. nih.gov For example, the natural polyphenol resveratrol (B1683913) activates AMPK, which in turn can influence cellular metabolism and processes like autophagy. nih.gov While direct inhibition of protein kinases by N-[(4-Acetamidophenoxy)methyl]benzamide is not established, studies on other 4-(acylaminomethyl)benzamides tested them against cell cycle regulating enzymes like cdc2 kinase, though they proved inactive in those specific assays. nih.gov This indicates that the benzamide scaffold is being explored for its potential to interact with various kinase targets.
Table 2: Investigated Molecular Targets for Benzamide-Related Scaffolds
| Target Class | Specific Target | Observed Effect of Related Compounds |
|---|---|---|
| Proteases | Matrix Metalloproteinase-9 (MMP-9) | Allosteric inhibition of zymogen activation by a selective inhibitor (JNJ0966). researchgate.net |
| Protein Kinases | AMP-activated protein kinase (AMPK) | Activation by resveratrol, leading to downstream effects. nih.gov |
| Protein Kinases | cdc2 kinase | No inhibition observed by a series of 4-(acylaminomethyl)benzamides. nih.gov |
Receptor Binding and Activation Mechanisms
Specific experimental data detailing the receptor binding profile and activation mechanisms for this compound are not extensively documented in publicly available scientific literature. While the benzamide moiety is a common scaffold in many pharmacologically active compounds known to interact with various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, dedicated studies to elucidate the specific binding targets and subsequent signaling pathways for this particular molecule have not been widely reported. nih.gov Characterization would typically involve radioligand binding assays across a panel of known receptors and functional assays to determine agonist, antagonist, or inverse agonist activity.
Protein-Protein Interaction Analysis
Direct experimental analysis of how this compound may modulate or interfere with protein-protein interactions is not specifically described in the current body of scientific literature. Such investigations are crucial as disrupting these interactions is an increasingly important therapeutic strategy. Techniques like co-immunoprecipitation, yeast two-hybrid screening, or surface plasmon resonance would be required to identify if the compound inhibits or stabilizes specific protein complexes. For some benzamide derivatives, interactions with key proteins like the bacterial cell division protein FtsZ have been observed, but this cannot be directly extrapolated to this compound without specific experimental validation. mdpi.com
General Strategies for Small Molecule Target Identification in Drug Discovery
Identifying the molecular target of a novel compound is a critical step in understanding its mechanism of action. researchgate.net A variety of experimental and computational strategies are employed for this purpose, which can be broadly categorized into direct and indirect approaches. broadinstitute.org
Direct methods aim to physically isolate the protein target based on its affinity for the small molecule. broadinstitute.org
Affinity-Based Methods : These are the most traditional and widely used techniques. acs.org They involve immobilizing a modified version of the small molecule (the "bait") onto a solid support (e.g., agarose (B213101) beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified, typically using mass spectrometry. researchgate.net
Label-Free Methods : To avoid potential issues with modifying the small molecule, label-free methods have been developed. These techniques rely on the principle that the binding of a small molecule can alter a protein's physical or chemical properties, such as its stability. Key examples include:
Drug Affinity Responsive Target Stability (DARTS) : This method exploits the fact that a protein bound to a small molecule often becomes more resistant to degradation by proteases. nih.gov
Cellular Thermal Shift Assay (CETSA) : This technique is based on the ligand-induced thermal stabilization of target proteins. researchgate.net
Indirect methods infer a target by observing the biological consequences of the compound's activity.
Genetic and Genomic Approaches : These strategies leverage genetic perturbations to identify targets. For instance, CRISPR-based screening can identify genes that, when knocked out or overexpressed, confer resistance or sensitivity to the compound, pointing towards the target or its pathway. nih.gov
Computational and Profiling Methods : These in silico approaches use computational algorithms to predict targets. This can involve comparing the chemical structure of the new molecule to databases of compounds with known targets or by comparing its biological activity profile (e.g., effects on gene expression) to reference profiles. broadinstitute.org
Table 1: Overview of Target Identification Strategies
| Strategy Category | Method | Principle |
|---|---|---|
| Direct (Affinity-Based) | Affinity Chromatography / Pull-down | An immobilized small molecule is used to capture its binding proteins from a cell lysate for identification. acs.org |
| Photoaffinity Labeling | A photoreactive version of the small molecule covalently crosslinks to its target upon UV irradiation, allowing for subsequent purification. researchgate.net | |
| Direct (Label-Free) | Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease degradation. nih.gov |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. researchgate.net | |
| Indirect | Genetic Screening (e.g., CRISPR) | Identifies genes whose perturbation alters cellular sensitivity to the compound. nih.gov |
| Computational Inference | Predicts targets based on chemical structure similarity or by comparing biological activity profiles with known compounds. broadinstitute.org |
Preclinical Metabolic Fate and Stability Studies
Evaluating the metabolic fate of a compound is a critical component of preclinical development. These studies determine how the body processes the molecule, which influences its efficacy and duration of action.
In Vitro Metabolic Conversion in Non-Human Biological Systems (e.g., Mouse Hepatocytes)
In vitro models are essential for early metabolic assessment. Hepatocytes, which contain a full complement of Phase I and Phase II metabolic enzymes, are considered a gold standard for these studies. europa.eumdpi.com For N-substituted benzamides structurally related to this compound, metabolic studies in mouse hepatocytes have identified key biotransformation pathways. nih.gov The primary metabolic process for N-alkylamides is oxidative metabolism at the N-alkyl group. This suggests that this compound would likely undergo hydroxylation of the methylene (B1212753) bridge connecting the benzamide and acetamidophenoxy moieties.
Evaluation of Metabolic Stability in Biological Matrices (e.g., Plasma, Liver Microsomes)
Metabolic stability is a measure of a compound's susceptibility to biotransformation, typically assessed in biological matrices like plasma and liver microsomes. springernature.com Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. researchgate.net
The standard assay involves incubating the compound with liver microsomes (from various species, including human, rat, or mouse) and a necessary cofactor (NADPH), then measuring the rate at which the parent compound disappears over time. springernature.com This data is used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which help predict in vivo hepatic clearance. researchgate.net While specific experimental values for this compound are not published, the table below illustrates typical data generated in such an assay.
Table 2: Illustrative Data from a Metabolic Stability Assay in Liver Microsomes
| Parameter | Description | Example Value |
|---|---|---|
| Incubation Time (min) | Duration of compound exposure to microsomes | 0, 5, 15, 30, 60 |
| % Parent Remaining | Percentage of the initial compound concentration at each time point | 100, 85, 60, 35, 10 |
| In Vitro Half-life (t½, min) | Time required for 50% of the compound to be metabolized | 25 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | The intrinsic ability of the liver enzymes to metabolize the compound | 27.7 |
Identification of Metabolites (e.g., N-hydroxymethyl compounds, N-formylbenzamide)
Based on studies of analogous N-methylbenzamides, the primary metabolic pathway for this compound is expected to involve the formation of an N-hydroxymethyl intermediate. nih.gov The oxidative metabolism of the N-methylene linkage would generate an unstable carbinolamide (an N-hydroxymethyl compound).
This N-(hydroxymethyl) metabolite can have two subsequent fates:
Cleavage : The carbinolamide can spontaneously or enzymatically break down, releasing the (4-Acetamidophenoxy) moiety and benzamide.
Further Oxidation : The N-hydroxymethyl intermediate can be further oxidized by cytosolic enzymes, such as alcohol dehydrogenase, to form an N-formyl derivative. nih.gov Studies on N-hydroxymethylbenzamide have confirmed its conversion to N-formylbenzamide in mouse liver preparations. nih.gov This N-formyl metabolite is often unstable and can degrade to the corresponding primary amide (benzamide). nih.gov
Therefore, the anticipated primary metabolites of this compound are the N-hydroxymethyl intermediate, followed by its oxidation product, N-formylbenzamide. nih.gov
Structure Activity Relationship Sar Studies of N 4 Acetamidophenoxy Methyl Benzamide Analogs
Influence of Substituent Position and Size on Biological Activity
The biological activity of N-[(4-Acetamidophenoxy)methyl]benzamide analogs is significantly influenced by the nature, position, and size of substituents on both the phenoxy and benzamide (B126) rings. Studies on related N-benzyl acetamide (B32628) derivatives have demonstrated that even minor alterations to these substituents can lead to substantial changes in pharmacological effects.
On the benzamide moiety, the position of substituents is critical. For instance, in a series of N-benzyl acetamide anticonvulsant agents, it was observed that 4'-substituted derivatives provided significantly greater seizure protection compared to their 3'-substituted isomers. This suggests a specific spatial requirement for interaction with the biological target. The introduction of small, non-polar, and non-bulky substituents at the 4'-position of the N-benzyl ring generally leads to compounds with pronounced anticonvulsant activity.
The size of the substituent also plays a pivotal role. Increasing the size of an alkyl substituent at the 4'-position of the N-benzyl ring can have a variable effect on activity. While some increase in size may be tolerated or even beneficial, excessively bulky groups tend to diminish or abolish the biological response. This indicates a defined binding pocket that can only accommodate substituents of a certain size. In some cases, the loss of activity due to larger moieties can be partially offset by the inclusion of unsaturated groups, suggesting that electronic and conformational factors also come into play.
Table 1: Influence of N-Benzyl 4'-Substituent Size on Anticonvulsant Activity of (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide Analogs
| Compound | 4'-Substituent | MES ED₅₀ (mg/kg, mice) |
| 1 | -H | 10.2 |
| 2 | -CH₃ | 7.8 |
| 3 | -CH₂CH₃ | 12.0 |
| 4 | -CH(CH₃)₂ | 21.4 |
| 5 | -C(CH₃)₃ | > 100 |
Data extrapolated from studies on related N-benzyl acetamide derivatives to illustrate the principle of substituent size effect.
Impact of Amide Linkage and Heterocyclic Moieties on Pharmacological Profile
The amide linkage in this compound is a central structural feature that contributes to the molecule's conformation and hydrogen bonding capabilities. Modifications to this linkage can profoundly alter the pharmacological profile of the analogs. The stability of the amide bond, arising from its partial double bond character, is crucial for maintaining the structural integrity of the molecule. Amide-based molecules are versatile as they possess both hydrogen-bond accepting and donating properties, which are often essential for target binding. abq.org.br
Replacing the central amide bond with other functional groups, a strategy known as bioisosteric replacement, can lead to analogs with improved properties. For example, the deletion of the carbonyl group to form a reduced amide bond has been shown in some peptidomimetics to either preserve or enhance potency while significantly increasing selectivity for the target enzyme. nih.gov
The introduction of heterocyclic moieties in place of either the phenoxy or benzamide ring can also dramatically influence the pharmacological profile. Heterocyclic compounds are integral to medicinal chemistry and are found in a vast number of therapeutic agents. abq.org.br Replacing the benzamide ring with a heterocyclic amide can alter the compound's electronic distribution, lipophilicity, and metabolic stability. For instance, substituting the pyridine (B92270) ring in a known Src kinase inhibitor with a thiazole (B1198619) ring resulted in compounds that retained Src kinase inhibitory activity, albeit at a reduced level. chapman.edu This highlights that while such modifications can be beneficial, the choice of the heterocyclic ring is critical and must be guided by an understanding of the target's binding site topology.
Furthermore, the incorporation of heterocyclic rings can introduce new interaction points with the target protein, potentially leading to enhanced affinity or a modified mode of action. For example, nitrogen-containing heterocycles can act as hydrogen bond acceptors, which could be a critical interaction for biological activity. abq.org.br
Rational Design Principles for Enhanced Efficacy
The rational design of more efficacious this compound analogs relies on a deep understanding of the SAR and the three-dimensional structure of the biological target. A key principle is to optimize the interactions of the molecule with the active site of the target protein. This involves identifying the key pharmacophoric elements and the spatial arrangement required for optimal binding.
Based on SAR studies of related compounds, it is evident that both the 3-oxy and 4'-benzylamide positions in N-benzyl acetamide derivatives can accommodate non-bulky, hydrophobic groups while retaining significant biological activity. nih.gov This suggests that these regions of the molecule are likely situated in hydrophobic pockets of the target protein. Therefore, a rational design approach would involve exploring a variety of small, lipophilic substituents at these positions to enhance van der Waals interactions and improve binding affinity.
Molecular modeling techniques, such as docking studies, can be employed to visualize the binding of analogs to the active site and to predict which modifications are likely to be favorable. For example, if the crystal structure of the target protein is known, analogs can be designed to form specific hydrogen bonds or salt bridges with key amino acid residues in the binding pocket. This structure-based drug design approach can significantly accelerate the discovery of more potent and selective inhibitors.
Another important design principle is the optimization of the pharmacokinetic properties of the analogs. This includes modulating their solubility, metabolic stability, and cell permeability. For instance, the introduction of polar functional groups or heterocyclic moieties can improve aqueous solubility, which is often a desirable property for drug candidates. Conversely, masking metabolically labile sites can increase the in vivo half-life of the compound.
Bioisosteric Replacements in Benzamide Scaffold Optimization
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov In the context of this compound, the benzamide scaffold offers several opportunities for bioisosteric modifications.
The amide bond itself is a common target for bioisosteric replacement. As discussed earlier, replacing the amide with functional groups such as a thioamide, selenoamide, or urea (B33335) can significantly impact biological activity. For instance, in a study on benzamide anthelmintics, the thioamide and selenoamide bioisosteres retained or even exceeded the activity of the parent benzamide, while N-alkylamides and sulfonamides were inactive. nih.gov This highlights the importance of maintaining the geometric and electronic features of the amide group for activity in that particular series.
The aromatic rings of the benzamide and phenoxy moieties can also be replaced with various heterocycles. This is a common strategy to explore new chemical space, modulate physicochemical properties, and improve intellectual property positions. For example, replacing a phenyl ring with a pyridine or thiophene (B33073) ring can alter the compound's polarity and its ability to engage in hydrogen bonding and π-π stacking interactions.
The acetamido group on the phenoxy ring could also be a subject for bioisosteric replacement. For example, replacing the acetyl group with other acyl groups or even a sulfonyl group could modulate the electronic properties and hydrogen bonding potential of this part of the molecule. The choice of the bioisosteric replacement is crucial and should be based on a thorough understanding of the SAR of the compound series and the nature of the target binding site.
Table 2: Effect of Amide Bond Bioisosteric Replacement on the Activity of a Benzamide Analog
| Compound | Bioisosteric Replacement | % Motility Reduction of C. elegans |
| Parent Amide | -CONH- | ~95% |
| Thioamide | -CSNH- | 92% |
| Selenoamide | -CSeNH- | 100% |
| N-methylamide | -CON(CH₃)- | No significant activity |
| Sulfonamide | -SO₂NH- | No significant activity |
| Urea | -NHCONH- | 47% |
Data from a study on Wact-11, a benzamide anthelmintic, illustrating the impact of amide bioisosteres. nih.gov
Preclinical Research Models and in Vitro Systems for Compound Evaluation
Mammalian Cell Culture Models for Efficacy and Mechanistic Studies
Mammalian cell culture models are fundamental tools in the initial stages of drug evaluation. These in vitro systems provide a controlled environment to study the cellular effects of a compound, offering insights into its potential efficacy and mechanism of action. For a compound like N-[(4-Acetamidophenoxy)methyl]benzamide, a variety of cell lines would be selected based on the therapeutic target of interest.
For instance, in the evaluation of other N-substituted benzamide (B126) derivatives with potential antitumor activity, a panel of human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), and A549 (lung carcinoma) have been utilized. researchgate.net The anti-proliferative activity of these compounds is often assessed using the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. researchgate.net Such studies can reveal the potency of a compound and its selectivity towards different cancer cell types.
Mechanistic studies in cell culture can further elucidate how a compound exerts its effects. For example, investigations into benzamide derivatives as potential tubulin inhibitors have used cell-based assays to observe mitotic blockade and apoptosis. nih.gov These studies provide crucial information on the molecular pathways affected by the compound.
Below is a representative data table illustrating the type of information that could be generated from such studies for a hypothetical benzamide derivative.
| Cell Line | Type of Cancer | Assay | Endpoint | Hypothetical Result (IC₅₀) |
| MCF-7 | Breast Adenocarcinoma | MTT | Cell Viability | 15 µM |
| A549 | Lung Carcinoma | MTT | Cell Viability | 25 µM |
| K562 | Chronic Myelogenous Leukemia | MTT | Cell Viability | 10 µM |
Enzyme-Based In Vitro Assays
To pinpoint the specific molecular target of a compound, enzyme-based in vitro assays are indispensable. These assays measure the ability of a compound to inhibit or activate a particular enzyme, providing direct evidence of its mechanism of action. Given that many benzamide derivatives are known to target enzymes, this would be a critical step in the evaluation of this compound.
For example, various benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation and are implicated in cancer. researchgate.net In vitro assays using purified HDAC enzymes can determine the inhibitory concentration (IC₅₀) of a compound, indicating its potency. Similarly, other benzamide derivatives have been evaluated for their inhibitory activity against enzymes like tubulin and protein kinases. nih.govnih.gov
The following table provides a hypothetical example of data from enzyme-based assays for a benzamide compound.
| Target Enzyme | Assay Type | Endpoint | Hypothetical Result (IC₅₀) |
| HDAC1 | Fluorometric Assay | Enzyme Inhibition | 50 nM |
| Tubulin | Polymerization Assay | Inhibition of Polymerization | 100 nM |
| Protein Kinase B | Kinase Activity Assay | Enzyme Inhibition | 200 nM |
Viral Pseudotyping Systems for Antiviral Research
For compounds being investigated for antiviral properties, viral pseudotyping systems are a valuable and safe tool. These systems involve the production of viral particles that contain the core of one virus (e.g., a retrovirus) but are coated with the envelope proteins of another virus, the one being studied. This allows researchers to study the viral entry process in a non-infectious context.
In the context of antiviral research on benzamide derivatives, such as those investigated for activity against HIV-1, pseudotyping systems can be used to determine if a compound inhibits the entry of the virus into host cells. nih.gov For instance, a benzamide derivative named AH0109 was shown to inhibit the early stages of HIV-1 infection, and further mechanistic studies pinpointed its effect on reverse transcription and nuclear import of viral cDNA. nih.gov While not directly a pseudotyping study, it highlights the detailed mechanistic work possible in virology.
Non-Human In Vivo Models for Metabolic and Efficacy Studies (e.g., Mouse Models for Metabolism)
Following promising in vitro results, the evaluation of a compound progresses to non-human in vivo models to study its behavior in a whole organism. Mouse models are commonly used to investigate the pharmacokinetics (PK) and metabolism of a drug candidate.
Studies on benzamide derivatives have utilized rodent models to determine key PK parameters. For example, the pharmacokinetic profiles of a novel metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, a benzamide derivative, were assessed in rats. nih.gov Similarly, the metabolism of other benzamide compounds has been studied in rats to understand their biotransformation pathways. nih.gov
In oncology research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are used to assess the in vivo antitumor efficacy of compounds. A study on a benzamide derivative as a tubulin inhibitor demonstrated robust antitumor efficacy in a paclitaxel-resistant A549 xenograft model. nih.gov
A hypothetical summary of in vivo metabolic data for a benzamide derivative is presented below.
| Animal Model | Route of Administration | Key Metabolic Pathways | Major Metabolites |
| Sprague-Dawley Rat | Intravenous | Oxidation, Glucuronidation | Hydroxylated derivative, Glucuronide conjugate |
| BALB/c Mouse | Oral | N-dealkylation | Dealkylated metabolite |
Utility of Nonhuman Primate Models in General Preclinical Research
Nonhuman primates (NHPs) play a crucial role in preclinical research due to their close physiological and genetic similarity to humans. While their use is carefully considered and regulated, NHP models can provide invaluable data on the efficacy, and metabolism of a drug candidate before it enters human clinical trials.
NHPs are particularly important for assessing the effects of drugs on complex biological systems that are not adequately replicated in lower animal models. This can include studies on the central nervous system, the immune system, and reproductive toxicology. For benzamide derivatives targeting complex diseases, NHP models could offer critical insights into their potential therapeutic effects and any off-target activities in a system that closely mimics human biology.
Alternative Toxicological Methods in Preclinical Research
In line with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing, there is a growing emphasis on the use of alternative toxicological methods. These methods aim to provide safety information without the use of live animals.
For a compound like this compound, a range of in vitro and in silico methods could be employed. In vitro cytotoxicity assays using various human cell lines can provide initial information on the compound's potential to cause cell death. More advanced models, such as 3D organoids and organ-on-a-chip technologies, can offer more physiologically relevant data on organ-specific toxicity. In silico approaches, including quantitative structure-activity relationship (QSAR) modeling, can predict potential toxicities based on the chemical structure of the compound. These alternative methods are integral to modern preclinical research, helping to prioritize compounds and reduce reliance on animal testing.
Strategic Approaches in Compound Development Research
Lead Compound Identification and Optimization Strategies
The benzamide (B126) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents. researchgate.net The journey from a preliminary "hit" to a viable drug candidate is a meticulous process of lead identification and optimization. Lead compounds, which exhibit desired biological activity, are often identified through high-throughput screening, virtual screening, or molecular docking simulations. danaher.com Once a lead is identified, the optimization phase begins, aiming to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. nih.govpatsnap.com
Optimization strategies for compounds based on the benzamide scaffold are multifaceted. A primary approach is the detailed exploration of Structure-Activity Relationships (SAR). nih.gov This involves systematically modifying the chemical structure to understand how different components contribute to the molecule's biological activity. For the benzamide scaffold, this can involve altering substituents on the benzoyl ring or the N-linked phenyl ring. For instance, research on benzyloxy benzamide derivatives as neuroprotective agents involved extensive SAR studies to improve activity against glutamate-induced damage. nih.gov
Direct chemical manipulation is another key strategy, where functional groups are added or swapped to fine-tune the compound's properties. danaher.com This can include isosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties, a technique used to improve biological activity or pharmacokinetic profiles. patsnap.com In the development of benzamide-based TYK2 inhibitors, modifications such as the introduction of dichloro-cyanophenyl and fluorocyclopropylamide groups were instrumental in improving potency and selectivity. nih.gov Similarly, studies on benzamides as Mycobacterium tuberculosis QcrB inhibitors showed that adding electron-donating or -accepting groups like methoxy (B1213986) or fluorine did not negatively affect activity, providing valuable insights for further modification. acs.org
Structural simplification is a strategy employed to reduce molecular complexity, which can improve synthetic accessibility and "drug-likeness" by avoiding "molecular obesity"—a trend towards large, hydrophobic molecules that often have poor pharmacokinetic profiles. nih.gov This may involve removing non-essential chiral centers or ring systems while preserving the key interactions with the biological target. nih.gov
Table 1: Illustrative Lead Optimization Strategies for Benzamide Scaffolds This table provides hypothetical examples based on established optimization principles.
| Optimization Strategy | Structural Modification Example (on a generic Benzamide core) | Potential Outcome | Rationale |
|---|---|---|---|
| SAR-Guided Substitution | Introduction of a halogen (e.g., -Cl, -F) on the benzoyl ring. | Increased binding affinity or altered selectivity. | Halogens can act as hydrogen bond acceptors and alter electronic properties, potentially enhancing interaction with the target protein. nih.gov |
| Improving Metabolic Stability | Replacing a metabolically labile group (e.g., morpholine) with a more stable isostere (e.g., thiophene). | Longer half-life in vivo. | Reduces susceptibility to metabolic enzymes (e.g., oxidation), improving the compound's pharmacokinetic profile. acs.org |
| Enhancing Solubility | Addition of a polar functional group (e.g., -OH, -NH2) to the scaffold. | Improved aqueous solubility. | Increases polarity, which can be crucial for bioavailability and formulation. |
| Structural Simplification | Removal of a non-critical, bulky hydrophobic group. | Improved ADMET properties and synthetic accessibility. | Reduces molecular weight and lipophilicity, often leading to better drug-like properties. nih.gov |
Design Principles for Prodrugs and Hybrid Molecules based on Benzamide Scaffolds
To overcome pharmacokinetic challenges, researchers often employ prodrug and hybrid molecule strategies. Prodrugs are inactive or less active precursors that are metabolically converted into the active drug within the body. centralasianstudies.org This approach can be used to improve a drug's solubility, chemical stability, permeability across biological membranes, and to enable targeted delivery. centralasianstudies.org For benzamide derivatives, a common strategy involves modifying functional groups to create linkages that can be cleaved by enzymes in the body. For example, the development of TXA709, a prodrug of an FtsZ-targeting benzamide, was designed to enhance metabolic stability and improve pharmacokinetic properties, leading to superior in vivo efficacy. researchgate.net
Hybrid molecules, on the other hand, are single chemical entities that combine two or more distinct pharmacophoric units from different bioactive compounds. mdpi.com The goal is to create a molecule that can interact with multiple biological targets, potentially leading to synergistic effects, improved efficacy, or a better resistance profile. ugent.be The benzamide scaffold is an excellent platform for creating such hybrids due to its synthetic tractability and established biological importance. nih.gov Novel hybrid molecules have been designed by linking benzamide moieties to other bioactive structures like peptides or other heterocyclic systems. nih.govnih.gov
The structure of N-[(4-Acetamidophenoxy)methyl]benzamide itself can be viewed through the lens of a hybrid molecule design. It covalently links a benzamide pharmacophore with a moiety structurally related to N-acetyl-p-aminophenol (acetaminophen), connected by a methylene (B1212753) ether linker. This design strategy could aim to combine the pharmacological properties of both parent scaffolds into a single molecule.
Table 2: Design Principles for Benzamide-Based Prodrugs and Hybrid Molecules
| Design Strategy | Principle | Example Application for a Benzamide Scaffold | Intended Advantage |
|---|---|---|---|
| Prodrug (Ester/Amide) | Masking a polar group (e.g., -COOH, -OH, -NH2) with a labile promoiety. | Converting a hydroxy-substituted benzamide to an ester prodrug. | Increased lipophilicity to enhance membrane permeability. centralasianstudies.org |
| Bioprecursor Prodrug | Designing a molecule that is activated via metabolic transformation. | A benzamide designed for enzymatic reduction of a nitro group to an active amine. | Site-specific activation in tissues with high reductase activity. centralasianstudies.org |
| Hybrid Molecule (Multi-target) | Covalently linking two distinct pharmacophores. | Fusing a benzamide structure with another enzyme inhibitor (e.g., a peptide for HDAC inhibition). nih.gov | Simultaneous modulation of multiple targets, potentially leading to synergistic therapeutic effects. mdpi.com |
| Mutual Prodrug | Linking two synergistic drugs together, where each acts as a carrier for the other. | Creating an amide linkage between a benzamide drug and another therapeutic agent with a compatible functional group. researchgate.net | Coordinated delivery of both drugs to the site of action. researchgate.net |
Patent Landscape Analysis and Academic Contributions in Benzamide Research
The development of novel benzamide derivatives is heavily influenced by both the intellectual property landscape and foundational academic research. A Patent Landscape Analysis (PLA) is a method used to create an overview of patenting activity in a specific technology field. nih.gov It helps identify innovation trends, key industry and academic players, areas with significant patent protection, and potential "white spaces" for new research and development. wipo.int
The patent landscape for benzamide derivatives is extensive, reflecting their broad therapeutic potential. Patents in this area typically claim new compositions of matter, novel synthetic methods, formulations, and new medical uses for known compounds. google.comgoogle.com Analysis of patenting trends can reveal which biological targets (e.g., kinases, histone deacetylases, G-protein coupled receptors) are attracting the most commercial interest. nih.govgoogle.com For instance, major pharmaceutical companies and smaller biotechs actively file patents for benzamide derivatives as potential treatments in oncology, neurodegenerative diseases, and infectious diseases. biorxiv.orgmdpi.com
Academic research provides the crucial scientific foundation upon which commercial drug development is built. University and public research institutions contribute significantly by publishing studies on the synthesis of novel benzamide compounds, exploring their biological activities, and elucidating their mechanisms of action. researchgate.netmdpi.comnih.gov These academic findings often pioneer new therapeutic concepts and identify novel biological targets for benzamide-based drugs. nih.gov The open nature of academic publishing allows for the broad dissemination of knowledge, which can spur further innovation across the field, even as it sometimes creates tension with the need for intellectual property protection to secure investment for costly clinical development. youtube.com
Table 3: Overview of Benzamide Research and Patenting Trends
| Area | Focus of Academic Research | Common Subjects of Patent Filings |
|---|---|---|
| New Scaffolds | Design and synthesis of novel benzamide analogues with diverse substitution patterns and heterocyclic fusions. nih.govnih.gov | Composition of matter patents for novel chemical entities with Markush structures covering a broad chemical space. biorxiv.org |
| Therapeutic Applications | Initial in vitro and in vivo screening for a wide range of activities (e.g., anticancer, antimicrobial, anti-inflammatory). researchgate.netnih.gov | Method-of-use patents claiming the application of a specific benzamide compound for treating a particular disease. |
| Mechanism of Action | Elucidation of the molecular targets and pathways through which benzamides exert their biological effects. | Patents covering compounds that modulate a specific, commercially valuable biological target. |
| Synthetic Chemistry | Development of new, efficient, and green synthetic routes to benzamide derivatives. researchgate.net | Process patents that protect a novel and inventive method of manufacturing a commercially important benzamide drug. google.com |
Future Directions and Emerging Research Avenues for N 4 Acetamidophenoxy Methyl Benzamide Research
Exploration of Unexplored Therapeutic Areas for Benzamide (B126) Derivatives
Historically recognized for their application in psychiatry, benzamide derivatives are being actively investigated for a wide array of other therapeutic uses. The inherent chemical stability and the capacity for diverse substitutions make the benzamide core an attractive starting point for developing agents against new and challenging biological targets. mdpi.com
Current research highlights a significant shift towards oncology and neurodegenerative diseases. In cancer therapy, novel benzamide derivatives are being designed as potent inhibitors of key enzymes involved in DNA damage repair and cell cycle regulation, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and lysine (B10760008) deacetylases (KDACs), also known as histone deacetylases (HDACs). nih.govnih.gov For neurodegenerative conditions like Alzheimer's disease, research is focused on developing multi-target benzamides that can simultaneously inhibit enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in the disease's progression. mdpi.com Other emerging areas include the development of neuroprotective agents for ischemic stroke and new classes of antimicrobial compounds. nanobioletters.comnih.gov
| Therapeutic Area | Biological Target | Potential Application |
|---|---|---|
| Oncology | Poly(ADP-ribose) polymerase-1 (PARP-1) | Inhibition of DNA damage repair in cancer cells. nih.gov |
| Oncology | Lysine Deacetylases (KDACs/HDACs) | Epigenetic modification for cancer therapy. nih.gov |
| Neurodegenerative Disease (Alzheimer's) | Acetylcholinesterase (AChE) & β-secretase (BACE1) | Dual-target inhibition to slow disease progression. mdpi.com |
| Neurodegenerative Disease (Alzheimer's) | Monoamine oxidase B (MAO-B) | Multifunctional agents with iron chelation properties. nih.gov |
| Neurology (Ischemic Stroke) | PSD95-nNOS Protein-Protein Interaction | Neuroprotection against glutamate-induced damage. nih.gov |
| Infectious Disease | Bacterial cellular machinery | Development of novel antibacterial agents. nanobioletters.com |
Application of Advanced Methodologies in Synthesis and Characterization
The future of benzamide synthesis is moving beyond traditional batch chemistry towards more efficient, scalable, and precise methodologies. Advanced approaches such as modular combinatorial chemistry, which allows for the rapid generation of large libraries of related compounds, are enabling more comprehensive structure-activity relationship (SAR) studies. nih.gov Techniques like Suzuki coupling reactions are also being employed to create novel and complex benzamide analogues. nih.gov
In parallel, the characterization of these molecules is becoming increasingly sophisticated. While standard spectroscopic techniques like NMR (¹H-NMR, ¹³C-NMR) and mass spectrometry remain fundamental for structural confirmation, they are now frequently complemented by advanced computational tools. nanobioletters.comcyberleninka.ru Molecular docking simulations, for instance, are routinely used to predict and analyze the binding interactions between benzamide derivatives and their protein targets. nih.govresearchgate.net This synergy of advanced synthesis and in silico analysis accelerates the discovery-optimization cycle, allowing researchers to more rationally design compounds with improved potency and selectivity.
| Methodology | Application | Advantage |
|---|---|---|
| Combinatorial Chemistry | Synthesis | Rapid generation of diverse compound libraries for screening. nih.gov |
| Suzuki Coupling | Synthesis | Formation of carbon-carbon bonds to create complex analogues. nih.gov |
| Molecular Docking | Characterization | Predicts binding modes and affinity of a molecule to a target protein, guiding rational design. nih.govresearchgate.net |
| Advanced Spectroscopy (e.g., 2D-NMR) | Characterization | Provides detailed structural elucidation of complex novel compounds. cyberleninka.ruresearchgate.net |
Integration of Multi-Omics Data in Biological Activity Research
To fully comprehend the biological impact of N-[(4-Acetamidophenoxy)methyl]benzamide and its analogues, future research must look beyond single-target interactions and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to a drug candidate. nih.govrsc.org
By applying these technologies, researchers can move from a limited view to a comprehensive understanding of a compound's mechanism of action. nih.govresearchgate.net For instance, proteomics can identify not only the primary target of a benzamide derivative but also its off-target interactions and downstream effects on signaling pathways. Transcriptomics can reveal how the compound alters gene expression, while metabolomics can show its impact on cellular metabolism. researchgate.net Integrating these vast datasets can help identify predictive biomarkers for efficacy, uncover novel mechanisms of action, and provide a more complete picture of a compound's biological profile, ultimately accelerating the drug discovery process. nih.govresearchgate.net
Development of Novel Benzamide Scaffolds with Tailored Biological Profiles
The chemical scaffold of a molecule is its core structure, which can be modified to fine-tune its biological activity. acs.org A key future direction is the rational design and development of entirely new benzamide scaffolds with precisely tailored properties. This involves moving beyond simple substitutions on an existing core to more innovative strategies like scaffold hopping and the merging of pharmacophores. nih.govchemrxiv.org
By combining the essential features of a benzamide with those of other known active molecules, researchers are creating hybrid compounds with multi-target capabilities. nih.gov For example, benzamide-hydroxypyridinone hybrids have been developed as potential treatments for Alzheimer's disease by combining a benzamide structure with an iron-chelating moiety. nih.gov The goal of this research is to create next-generation therapeutics with enhanced efficacy and selectivity by systematically exploring novel chemical space. Detailed structure-activity relationship (SAR) studies are crucial in this process, guiding the optimization of these new scaffolds to achieve the desired biological profile. nih.govnih.gov This approach has led to the identification of promising candidates for cancer and neuroprotection. nih.govnih.gov
| Development Strategy | Description | Example Application |
|---|---|---|
| Pharmacophore Merging | Combining the key structural features of two or more different active molecules into a single hybrid compound. | Creating benzamide-hydroxypyridinone hybrids as multi-target agents for Alzheimer's disease. nih.gov |
| Structure-Activity Relationship (SAR) Studies | Systematically modifying a molecule's structure and assessing the effect on its biological activity to guide optimization. | Refining benzyloxy benzamide derivatives to improve neuroprotective activity. nih.gov |
| Scaffold Hopping | Replacing the central core of a molecule with a structurally different core while retaining similar biological activity. | Identifying alternative cores to a 1,2,4-triazole-containing carboxamide to improve antimalarial potency. chemrxiv.org |
| Linker Modification | Altering the chemical linker that connects different parts of a molecule to optimize spatial arrangement and target binding. | Using a flexible 4-methylbenzamide (B193301) linker to design new protein kinase inhibitors. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
